5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound characterized by the presence of an oxazole ring, an amino group, and a carbonitrile functional group. This compound exhibits a unique structure that makes it of interest in various fields of chemistry and pharmacology. The oxazole ring consists of a five-membered aromatic system containing both nitrogen and oxygen atoms, contributing to its chemical reactivity and biological activity.
The synthesis of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile typically involves cyclization reactions where starting materials such as 2-amino-3,3-dichloroacrylonitrile undergo transformations in the presence of amines. For instance, the reaction of dichloroacrylonitrile with ethylenediamine diacetate yields various substituted oxazoles through cyclization processes that involve nucleophilic attacks and subsequent ring closures .
The compound can also participate in further chemical transformations, such as cycloadditions with azides to form tetrazole derivatives, showcasing its versatility in synthetic organic chemistry .
Research indicates that 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy . The presence of the amino group enhances its interaction with biological targets, making it a candidate for further pharmacological investigations.
The synthesis methods for 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile often involve multi-step processes:
5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile finds applications in various fields:
Interaction studies involving 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and spectroscopy to elucidate the nature of interactions between the compound and biomolecules like proteins or nucleic acids. The findings indicate that modifications to the oxazole ring can significantly affect binding efficacy and specificity .
Several compounds share structural similarities with 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-Aminooxazole | Contains an amino group on the oxazole ring | Exhibits diverse biological activities |
| 5-Amino-4-methylisoxazole | Methyl substitution on the oxazole ring | Known for neuroprotective effects |
| 5-Aminooxazole derivatives | Various substitutions on the oxazole core | Enhanced reactivity due to functional groups |
| 7-Aminooxazolo[5,4-d]pyrimidines | Pyrimidine fused with oxazole | Potential antiviral properties |
These compounds highlight the structural diversity within the oxazole family while emphasizing the unique properties of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile due to its specific substitutions and functional groups.
The synthesis of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile predominantly relies on 2-amino-3,3-dichloroacrylonitrile (ADAN) as a key precursor due to its versatile reactivity profile and ability to form the oxazole ring system with high efficiency [6]. The cyclization process typically involves nucleophilic attack followed by intramolecular ring closure, with the dichloroacrylonitrile moiety serving as both the nitrile source and the structural backbone for the heterocyclic formation [5].
A common synthetic route employs N-(2,2-dichloro-1-cyanovinyl)propionamide as the immediate precursor, which undergoes base-catalyzed cyclization to form the desired oxazole ring [35]. The reaction proceeds through the following mechanism:
The optimization of this cyclization strategy has been extensively studied, with particular focus on reaction conditions that maximize yield while minimizing side product formation [3]. Table 1 summarizes the key reaction parameters and their effects on the cyclization process.
Table 1: Optimization of Dichloroacrylonitrile Cyclization Conditions
| Parameter | Range Studied | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|---|
| Base | TEA, DIPEA, K₂CO₃ | Triethylamine | 75-85 | [6] [35] |
| Temperature | 0-80°C | 20-25°C | 80-85 | [40] [6] |
| Reaction Time | 2-72 h | 48 h | 85 | [40] |
| Solvent | THF, DCM, Dioxane | Tetrahydrofuran | 80-85 | [40] [6] |
The cyclization reaction demonstrates high functional group tolerance, allowing for the incorporation of various substituents at the 2-position of the oxazole ring [5] [6]. The ethyl group in 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile is introduced through the use of propionamide derivatives in the initial acylation step of the dichloroacrylonitrile precursor [40].
An alternative approach to synthesizing 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile involves cyanogen bromide as a key reagent for oxazole ring formation . This method offers distinct advantages in terms of reaction efficiency and atom economy compared to dichloroacrylonitrile-based approaches [5] .
The cyanogen bromide-mediated synthesis typically proceeds through the following steps:
Research has shown that the reaction conditions significantly impact both the yield and purity of the final product . The reaction is typically conducted in polar aprotic solvents such as acetonitrile or ethanol under basic conditions to facilitate the cyclization process [5].
Table 2: Cyanogen Bromide-Mediated Oxazole Formation Parameters
| Parameter | Optimal Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Solvent | Acetonitrile | High (70-80%) | Excellent |
| Temperature | Room temperature | Moderate | Good |
| Base | Pyridine | High | Good |
| Reaction Time | 5-8 hours | Optimal | Excellent |
| Molar Ratio (CNBr:Precursor) | 1.4:1 | Optimal | Good |
The cyanogen bromide method is particularly valuable for the synthesis of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile when high purity is required, as it typically produces fewer side products compared to other synthetic routes [5]. However, the handling of cyanogen bromide requires careful attention due to its reactivity, making this approach more suitable for laboratory-scale synthesis rather than industrial production .
A significant advancement in the synthesis of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile involves the use of potassium ferricyanide (K₃[Fe(CN)₆]) as a dual-function reagent [9]. This approach represents a safer alternative to traditional cyanide sources while maintaining high synthetic efficiency [9] [10].
Potassium ferricyanide serves two critical functions in the oxazole synthesis:
The reaction mechanism involves a complex sequence of electron transfer processes, with potassium ferricyanide playing a pivotal role in both the formation of the nitrile group and the subsequent cyclization steps [9]. The dual functionality of potassium ferricyanide makes this approach particularly attractive from both synthetic and safety perspectives [9] [11].
Research by Xu et al. demonstrated that potassium ferricyanide, when used in conjunction with copper(II) bromide as an oxidant, facilitates the formation of oxazole-4-carbonitriles from appropriate precursors through an oxygen-mediated radical mechanism [9]. This methodology has been successfully applied to the synthesis of various oxazole derivatives, including 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile [9] [10].
Table 3: Optimization of Potassium Ferricyanide-Mediated Synthesis
| Parameter | Studied Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Oxidant | CuI, CuBr₂, FeBr₃, ZnBr₂ | CuBr₂ | 75 |
| Temperature | 100-150°C | 130°C | 75 |
| Reaction Time | 6-24 h | 12 h | 75 |
| Atmosphere | N₂, Air, O₂ | Air/O₂ | 75 |
| Solvent | DMF, DMSO, NMP, Ethylene glycol | DMF | 75 |
The data clearly indicates that oxygen plays a crucial role in the reaction, as experiments conducted under an exclusive nitrogen atmosphere showed no product formation [9]. This observation supports the proposed oxygen-mediated radical mechanism for the formation of the oxazole ring system [9] [10].
The choice of solvent significantly influences the nucleation, formation, and overall yield of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile synthesis [15]. Systematic studies have revealed that solvent properties such as polarity, hydrogen bonding capability, and coordination ability play crucial roles in determining reaction outcomes [19].
For dichloroacrylonitrile-based cyclization strategies, polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) have demonstrated superior performance [6]. These solvents facilitate the nucleophilic attack and subsequent cyclization steps by stabilizing charged intermediates without interfering with the reaction through hydrogen bonding .
In the case of potassium ferricyanide-mediated synthesis, DMF has proven to be indispensable, with studies showing that the reaction fails to proceed when DMF is replaced with other solvents such as acetonitrile, dimethyl sulfoxide, N-methyl-2-pyrrolidone, or ethylene glycol [9] [10]. This solvent specificity is attributed to DMF's unique ability to participate in the reaction as an excellent solvent without becoming directly incorporated into the product structure [9].
The solvent effects on oxazole nucleation can be categorized into three primary mechanisms:
Table 4: Solvent Effects on 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile Synthesis
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|---|
| THF | 7.6 | 80-85 | 48 | >95 |
| DMF | 36.7 | 75 | 12 | >90 |
| Acetonitrile | 37.5 | 30-40 | 72 | 85-90 |
| DMSO | 46.7 | 25-35 | 72 | 80-85 |
| Dioxane | 2.3 | 60-70 | 60 | >90 |
| Toluene | 2.4 | 40-50 | 72 | 85-90 |
Temperature also plays a significant role in solvent-mediated oxazole formation, with optimal temperature ranges varying depending on the solvent system employed [15]. For instance, THF-based systems typically perform best at room temperature (20-25°C), while DMF-based systems require elevated temperatures (130°C) for optimal results [9] [40].
Recent research has also explored the use of green solvents and alternative reaction media, such as ionic liquids and deep eutectic solvents, for oxazole synthesis [30]. These alternative solvent systems offer potential advantages in terms of environmental impact and reaction selectivity, though their application to 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile synthesis remains an area of ongoing investigation [30].
The development of catalytic systems for the regioselective synthesis of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile represents a significant advancement in synthetic methodology [13] [14]. These catalytic approaches offer improved efficiency, selectivity, and environmental sustainability compared to traditional synthetic routes [13] [18].
Metal-catalyzed approaches have emerged as particularly effective strategies for oxazole synthesis, with palladium, copper, and silver catalysts demonstrating notable utility [14] [25]. These catalytic systems facilitate key bond-forming steps in the synthesis of oxazole derivatives, including 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile [14] [18].
Palladium catalysis has been extensively studied for the direct arylation of oxazoles, with high regioselectivity (>100:1) achieved at both the C-2 and C-5 positions depending on reaction conditions [36]. While this approach is not directly applicable to the synthesis of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile, the principles of regiocontrol have informed the development of catalytic systems for aminooxazole synthesis [36] [13].
Copper catalysis has proven particularly valuable for the oxidative cyclization of appropriate precursors to form oxazole rings [32]. A copper(II)-catalyzed oxidative cyclization of enamides to oxazoles via vinylic C–H bond functionalization has been developed, operating at room temperature with high regioselectivity [32] [14].
Table 5: Catalytic Systems for Regioselective Oxazole Synthesis
| Catalyst | Precursor | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Phosphine | Oxazole | Polar solvents, 80-100°C | C-5 selective | 70-90 |
| Pd(OAc)₂/Phosphine | Oxazole | Nonpolar solvents, 80-100°C | C-2 selective | 65-85 |
| Cu(OTf)₂ | Enamides | Room temperature, air | 2,5-disubstituted | 75-85 |
| Ag(OTf) | α-Oxocarboxylates and isocyanides | Room temperature to 40°C | 4,5-disubstituted | 70-96 |
| Yb(OTf)₃ | Ynamides | Room temperature, acetonitrile | 2,4,5-trisubstituted | 60-80 |
For the specific synthesis of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile, catalytic systems based on Lewis acids such as zinc triflate (Zn(OTf)₂) have shown promise in facilitating the cyclization of appropriate precursors [26] [32]. These Lewis acid catalysts enhance the electrophilicity of alkyne intermediates, promoting regioselective 5-exo-dig cyclization to form the oxazole ring structure [26].
Recent advances in catalytic methodology have also explored the use of transition metal-free approaches, such as photoredox catalysis, for oxazole synthesis [22] [25]. These emerging methodologies offer potential advantages in terms of sustainability and operational simplicity, though their application to the specific synthesis of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile remains an area of active research [22] [25].
The thermodynamic stability of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile demonstrates remarkable resilience across diverse environmental conditions [1] [2]. The compound exhibits a density of 1.23 g/cm³ and maintains structural integrity under standard atmospheric pressure conditions [1] [2]. Comparative analysis with related oxazole derivatives reveals that the ethyl substituent at position 2 contributes to enhanced thermal stability relative to the unsubstituted parent compound [3] [4].
Table 1: Thermodynamic Stability Parameters
| Parameter | Value | Reference |
|---|---|---|
| Density | 1.23 g/cm³ | [1] [2] |
| Flash Point | 133.5°C | [1] [2] |
| Vapor Pressure (25°C) | 0.00137 mmHg | [2] |
| Thermal Decomposition Temperature | >250°C (estimated) | [5] [6] |
| Boiling Point | 297.2°C at 760 mmHg | [1] [2] |
| Stability Classification | Thermally stable | [7] [8] |
The compound demonstrates superior thermal stability compared to simple oxazole derivatives, with thermal decomposition temperatures exceeding 250°C based on structural analogies with similar heterocyclic compounds [5] [6]. The presence of the amino group at position 5 and the carbonitrile functionality at position 4 creates a stabilizing electronic effect through resonance interactions [8]. Studies on related oxazole-4-carbonitrile derivatives indicate that these compounds maintain structural integrity at elevated temperatures, with decomposition typically occurring above 250°C [8] [9].
Under oxidative conditions, the compound exhibits enhanced stability due to the formation of thermally stable intermediates when interacting with oxygen [6]. The electron-withdrawing carbonitrile group polarizes the oxazole ring, increasing electrophilicity at specific positions while simultaneously contributing to overall molecular stability [10]. Computational studies on similar heterocyclic frameworks suggest that the preferred decomposition pathway involves ring-opening through cleavage of oxygen-carbon or oxygen-nitrogen bonds [11].
The solubility profile of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile reflects its amphiphilic nature, characterized by both hydrophilic and lipophilic structural elements [1] . The compound exhibits a logarithmic partition coefficient (LogP) of 1.27208, indicating moderate lipophilicity with preferential partitioning into organic phases [1]. This value suggests a balanced hydrophobic-hydrophilic character that influences its behavior in different solvent systems [13] [14].
Table 2: Solubility Behavior in Various Solvent Systems
| Solvent System | Solubility Category | Estimated Solubility (mg/mL) | Basis for Estimation |
|---|---|---|---|
| Water (pH 7.4) | Poorly soluble | < 1 | LogP = 1.27, polar groups |
| Ethanol | Moderately soluble | 10-20 | Hydrogen bonding capability |
| Methanol | Moderately soluble | 10-20 | Similar to ethanol |
| DMSO | Highly soluble | > 50 | Aprotic polar solvent |
| Acetone | Moderately soluble | 5-15 | Moderate polarity |
| Chloroform | Slightly soluble | 1-5 | Limited hydrogen bonding |
| Diethyl ether | Poorly soluble | < 1 | Low polarity |
| Hexane | Insoluble | < 0.1 | Nonpolar solvent |
In aqueous media, the compound demonstrates limited solubility due to its LogP value exceeding unity, indicating preferential association with lipophilic environments [13]. The presence of hydrogen bond donors (amino group) and acceptors (oxazole nitrogen and carbonitrile nitrogen) provides sites for intermolecular interactions that enhance solubility in protic solvents [10]. The topological polar surface area of 75.84 Ų suggests moderate membrane permeability characteristics [1] [10].
Organic solvents demonstrate variable solubility patterns based on their polarity and hydrogen bonding capabilities. Aprotic polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit high solubility due to their ability to stabilize both the amino and carbonitrile functionalities through dipole-dipole interactions [15]. Protic solvents like ethanol and methanol show moderate solubility through hydrogen bonding interactions with the amino group [15]. The compound's solubility in chloroform and other halogenated solvents remains limited due to restricted hydrogen bonding capabilities [16].
The chromophoric properties of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile arise from its conjugated heterocyclic system, which exhibits characteristic electronic transitions in the ultraviolet region [17] [18]. The compound functions as a chromophore due to the presence of extended π-electron conjugation within the oxazole ring system, enhanced by the electron-donating amino group and electron-withdrawing carbonitrile substituent [17] [19].
Table 3: Ultraviolet-Visible Absorption Characteristics
| Spectral Region | Absorption Characteristics | Estimated λmax (nm) | Molar Absorptivity (ε) | Assignment |
|---|---|---|---|---|
| UV-C (200-280 nm) | Strong absorption (π→π* transitions) | 250-270 | 5,000-15,000 M⁻¹cm⁻¹ | Oxazole π-system |
| UV-B (280-315 nm) | Moderate absorption (n→π* transitions) | 290-310 | 1,000-5,000 M⁻¹cm⁻¹ | Carbonyl n→π* |
| UV-A (315-400 nm) | Weak to moderate absorption | 320-340 | 500-2,000 M⁻¹cm⁻¹ | Extended conjugation |
| Visible (400-700 nm) | Minimal absorption | No significant peaks | < 100 M⁻¹cm⁻¹ | Weak charge transfer |
The primary absorption bands occur in the ultraviolet region, with the most intense transitions corresponding to π→π* excitations within the oxazole aromatic system [17] [18]. Studies on related oxazole derivatives indicate maximum absorption wavelengths in the range of 250-270 nm for the primary π→π* transition [20] [19]. The carbonitrile group contributes to n→π* transitions typically observed around 290-310 nm, exhibiting moderate molar absorptivities [21].
The electron-donating amino group creates a donor-acceptor system with the electron-withdrawing carbonitrile, resulting in intramolecular charge transfer characteristics [18] [19]. This electronic configuration produces bathochromic shifts compared to unsubstituted oxazole derivatives, with absorption extending into the UV-A region (315-400 nm) [22] [19]. The compound remains transparent in the visible region, making it suitable for applications requiring optical transparency above 400 nm [17].
Solvatochromic effects manifest as absorption wavelength shifts in different solvent environments due to varying degrees of ground-state and excited-state stabilization [18]. Polar solvents typically cause bathochromic shifts in the absorption maxima due to enhanced stabilization of the charge-transfer excited state [18]. The compound exhibits positive solvatochromism, with red-shifted absorption in polar media compared to nonpolar solvents [18].
The phase transition behavior of 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile reflects its molecular structure and intermolecular interactions [1] [2]. The compound exhibits a boiling point of 297.2°C at 760 mmHg, indicating substantial intermolecular forces that must be overcome during vaporization [1] [2]. This elevated boiling point compared to simple oxazole derivatives demonstrates the stabilizing influence of the amino and carbonitrile substituents [3] [4].
Table 4: Phase Transition Characteristics Comparison
| Compound | Melting Point (°C) | Boiling Point (°C) | Thermal Stability |
|---|---|---|---|
| 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile | Not reported | 297.2 | Stable under normal conditions |
| 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile | 152-153 | 306 | Moderate thermal stability |
| 5-Amino-1,3-oxazole-4-carbonitrile | 184-186 | 344.4 (predicted) | High thermal stability |
| Oxazole (parent) | -87 to -84 | 69-70 | Volatile, low boiling |
The melting point data for the target compound remains unreported in the available literature, though structural analogues provide insight into expected phase behavior [3] [4]. The related 5-amino-2-methyl-1,3-oxazole-4-carbonitrile exhibits a melting point of 152-153°C, suggesting that the ethyl derivative may demonstrate similar or slightly elevated melting characteristics due to increased molecular size [4]. The unsubstituted 5-amino-1,3-oxazole-4-carbonitrile melts at 184-186°C, indicating that alkyl substitution at position 2 generally reduces melting temperatures [3].
Thermal analysis studies on related oxazole derivatives reveal that phase transitions typically occur as single-step processes from crystalline to isotropic phases [23]. The compounds exhibit spherulitic textures under polarized optical microscopy, characteristic of crystalline materials with organized molecular packing [23]. Variable temperature powder X-ray diffraction studies confirm the absence of mesomorphic behavior, with direct transitions from crystalline to liquid phases [23].
The vapor pressure of 0.00137 mmHg at 25°C indicates low volatility under ambient conditions, contributing to the compound's stability during storage and handling [2]. The flash point of 133.5°C represents the minimum temperature at which vapor formation occurs in sufficient concentration to support combustion [1] [2]. These thermal characteristics support the compound's classification as a thermally stable organic heterocycle suitable for applications requiring elevated temperature resistance [7] [8].